[(3R)-3-aminobutyl](methyl)aminedihydrochloride
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Overview
Description
(3R)-3-aminobutylaminedihydrochloride is an organic compound with the molecular formula C5H14N2. It is a derivative of butylamine and is often used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
The synthesis of (3R)-3-aminobutylaminedihydrochloride typically involves the reaction of butylamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
(3R)-3-aminobutylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3R)-3-aminobutylaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products
Mechanism of Action
The mechanism of action of (3R)-3-aminobutylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
(3R)-3-aminobutylaminedihydrochloride can be compared with other similar compounds, such as:
Butylamine: A simpler amine with similar reactivity but different applications.
Methylamine: Another simple amine used in various chemical processes.
N-alkylated amines: Compounds with similar structures but different alkyl groups, leading to variations in reactivity and applications.
The uniqueness of (3R)-3-aminobutylaminedihydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C5H16Cl2N2 |
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Molecular Weight |
175.10 g/mol |
IUPAC Name |
(3R)-1-N-methylbutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(6)3-4-7-2;;/h5,7H,3-4,6H2,1-2H3;2*1H/t5-;;/m1../s1 |
InChI Key |
VGVGUVBBPCFYTH-ZJIMSODOSA-N |
Isomeric SMILES |
C[C@H](CCNC)N.Cl.Cl |
Canonical SMILES |
CC(CCNC)N.Cl.Cl |
Origin of Product |
United States |
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